molecular formula C14H23NO4 B6226437 1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid CAS No. 2294222-26-5

1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid

Cat. No.: B6226437
CAS No.: 2294222-26-5
M. Wt: 269.3
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid is a complex organic compound with the molecular formula C14H23NO4. It is characterized by a spirocyclic structure, which includes a spiro[2.5]octane core. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include:

    1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a spirocyclic structure.

    1-{[(tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid: This compound features a cyclohexane ring.

Compared to these compounds, 1-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid has a unique spirocyclic structure, which can impart different chemical and biological properties .

Properties

CAS No.

2294222-26-5

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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